Benzyl but-3-ynoate

Description

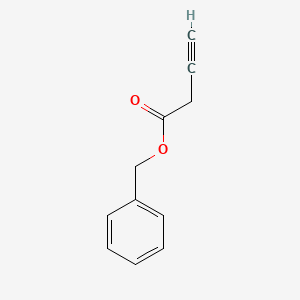

Benzyl but-3-ynoate is an organic compound with the molecular formula C11H10O2. It is an ester derived from benzyl alcohol and but-3-ynoic acid. This compound is of interest due to its unique structure, which includes both an aromatic ring and an alkyne group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

benzyl but-3-ynoate |

InChI |

InChI=1S/C11H10O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h1,3-5,7-8H,6,9H2 |

InChI Key |

HDIFPQUVFVEGGG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl but-3-ynoate can be synthesized through the esterification of but-3-ynoic acid with benzyl alcohol. This reaction typically involves the use of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of copper(I)-catalyzed esterification has also been reported as an efficient method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl but-3-ynoate undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidizing agents.

Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst can be used for hydrogenation.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Benzyl but-3-ynoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

Medicine: Research has explored its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

Industry: It is used in the production of polymers and materials with unique properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of benzyl but-3-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological molecules. This reactivity makes it a useful tool in chemical biology for labeling and modifying proteins and nucleic acids. Additionally, the ester group can undergo hydrolysis, releasing benzyl alcohol and but-3-ynoic acid, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Benzyl but-2-enoate: Similar structure but with a double bond instead of a triple bond.

Methyl but-2-ynoate: Similar alkyne group but with a methyl ester instead of a benzyl ester.

Benzyl 3-phenylpropiolate: Contains a phenyl group on the alkyne carbon.

Uniqueness

Benzyl but-3-ynoate is unique due to its combination of an aromatic ring and an alkyne group, which provides distinct reactivity compared to similar compounds. The presence of the alkyne group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .

Q & A

Q. What are the standard synthetic routes for preparing Benzyl but-3-ynoate in laboratory settings?

this compound can be synthesized via acid-catalyzed esterification between but-3-ynoic acid and benzyl alcohol. A typical protocol involves using a catalytic amount of sulfuric acid or immobilized lipases under reflux conditions. Reaction monitoring via gas chromatography (GC) or thin-layer chromatography (TLC) is recommended to track ester formation. For enzymatic approaches, optimization of solvent systems (e.g., hexane or tert-butanol) and temperature (40–60°C) can enhance conversion rates .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm ester linkage and alkyne functionality.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and identify volatile byproducts.

- Infrared Spectroscopy (IR) : Peaks at ~1730 cm (ester C=O) and ~2100 cm (alkyne C≡C).

- High-Performance Liquid Chromatography (HPLC) : For non-volatile impurities. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral interpretation .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in airtight containers away from ignition sources and oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions for this compound synthesis be optimized using computational or statistical methods?

- Design of Experiments (DOE) : Apply uniform experimental design to evaluate variables (e.g., molar ratio, catalyst loading, temperature). For example, kinetic modeling of benzyl acetate synthesis identified optimal molar ratios (acid:alcohol = 3:1) and catalyst concentrations (5–10 wt%) .

- Machine Learning : Train models on historical reaction data to predict yields and side reactions.

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Comparative Studies : Test catalysts (e.g., homogeneous acids vs. heterogeneous zeolites) under identical conditions.

- Control Experiments : Isolate variables like moisture content or substrate purity.

- Data Mining : Reanalyze published datasets using multivariate statistics to identify overlooked correlations .

Q. How does the alkyne group in this compound influence its reactivity compared to saturated esters?

The triple bond introduces steric constraints and electron-withdrawing effects, potentially altering:

- Nucleophilic Attack : Reduced susceptibility to hydrolysis due to electron deficiency.

- Thermal Stability : Higher decomposition temperatures compared to benzyl acetate. Computational studies (e.g., DFT) can map electron density and predict reactivity trends .

Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?

- Biodegradation Assays : Use OECD 301 standards to measure microbial degradation in aqueous systems.

- Toxicity Testing : Daphnia magna or algal growth inhibition tests to evaluate acute/chronic effects.

- Metabolite Profiling : LC-MS to identify degradation products like but-3-ynoic acid .

Methodological Considerations

Q. How can scaling up this compound synthesis maintain efficiency from lab to pilot scale?

- Heat Transfer : Use jacketed reactors to control exothermic reactions.

- Mixing Efficiency : Optimize impeller design to ensure homogeneity.

- Process Analytical Technology (PAT) : Implement inline IR or Raman spectroscopy for real-time monitoring .

Q. What computational tools predict the stability and reactivity of this compound?

Q. How do competing reaction pathways (e.g., isomerization vs. polymerization) affect this compound synthesis?

- Mechanistic Probes : Use isotopic labeling () or trapping agents to identify intermediates.

- In Situ Spectroscopy : Monitor reaction progress via FT-IR or UV-Vis to detect side products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.